(2-Oxocycloheptyl)methyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
65609-62-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2-oxocycloheptyl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3 |
InChI Key |
GUFNSSREBFXHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxocycloheptyl Methyl Acetate and Analogous Cyclic Keto Esters
Established Synthetic Routes to (2-Oxocycloheptyl)methyl acetate (B1210297)
While specific, detailed, and established synthetic routes for (2-Oxocycloheptyl)methyl acetate are not extensively documented in readily available literature, its synthesis can be approached through well-established general methods for preparing cyclic β-keto esters. The two most prominent methods are the Dieckmann condensation and the direct alkylation of a cycloheptanone (B156872) enolate.
Mechanistic Considerations in Direct Synthesis
The direct synthesis of this compound can be conceptually broken down into two primary mechanistic pathways: intramolecular cyclization and intermolecular alkylation.
Intramolecular Cyclization (Dieckmann Condensation): This classical method involves the intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgwikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would necessitate a pimelic acid derivative with an additional ester group, specifically a substituted pimelate (B1236862). The mechanism proceeds via the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. libretexts.org This is followed by the elimination of an alkoxide leaving group to generate the seven-membered cyclic β-keto ester. A full equivalent of a strong base, such as sodium ethoxide or potassium tert-butoxide, is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is acidic. libretexts.orgnumberanalytics.com
Intermolecular Alkylation: This approach involves the generation of an enolate from cycloheptanone, which then reacts with a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl iodoacetate, in an S\textsubscript{N}2 reaction. achemblock.comachemblock.com The formation of the enolate can be achieved using a variety of bases, with the choice of base and reaction conditions influencing the regioselectivity of the alkylation. The enolate, being a potent nucleophile, attacks the electrophilic carbon of the methyl haloacetate, displacing the halide and forming the new carbon-carbon bond. achemblock.com
Methodologies for Related Cyclic Keto-Esters
The synthesis of cyclic keto-esters is a well-explored area of organic synthesis, with a wealth of information available for various ring sizes.
Synthesis of Six-Membered Ring Ketone Acetate Analogs (e.g., Methyl 2-(2-Oxocyclohexyl)acetate)
The six-membered ring analog, methyl 2-(2-oxocyclohexyl)acetate, is a commonly synthesized and commercially available compound. achemblock.combiosynth.comnih.gov Its preparation often serves as a model for the synthesis of other cyclic keto-esters. One documented method involves the reaction of cyclohexylamine (B46788) with methyl chlorocarbonate, followed by refluxing, though this can result in low yields. biosynth.com The use of a phosphoric acid catalyst has been shown to improve the yield in some cases. biosynth.com More conventional and higher-yielding methods parallel those for the seven-membered ring, including the Dieckmann condensation of pimelate esters and the direct alkylation of cyclohexanone (B45756) enolates. libretexts.orgfiveable.me
Comparative Analysis of Synthetic Strategies for Different Cyclic Ketone Ring Sizes
The efficiency of synthetic strategies for cyclic keto-esters is significantly influenced by the size of the target ring. The Dieckmann condensation is particularly effective for the formation of five- and six-membered rings due to their inherent steric stability and minimal ring strain. libretexts.orgwikipedia.orgfiveable.me The formation of seven- and eight-membered rings via this method is also possible, though often with lower yields compared to their smaller counterparts. wikipedia.orgmychemblog.com For larger rings, the intramolecular reaction becomes less favorable due to entropic factors, and intermolecular reactions can begin to compete. mychemblog.comnumberanalytics.com
The Thorpe-Ziegler reaction, a related intramolecular condensation of dinitriles, is also a viable method for producing cyclic ketones after hydrolysis and is conceptually similar to the Dieckmann condensation. wikipedia.orgchem-station.com It is particularly useful for the synthesis of five- to eight-membered rings and even larger rings (greater than thirteen members), but it is notably less effective for nine- to twelve-membered rings. chem-station.com
The direct alkylation of cycloalkanone enolates is a more general approach applicable to a wide range of ring sizes. The success of this method depends on the efficient and regioselective generation of the enolate and the subsequent alkylation reaction.
| Ring Size | Favored Synthetic Strategy | General Observations |
| 5-membered | Dieckmann Condensation | High yields are typically observed due to the low ring strain of the cyclopentanone (B42830) system. |
| 6-membered | Dieckmann Condensation, Direct Alkylation | Both methods are highly effective and widely used. |
| 7-membered | Dieckmann Condensation, Direct Alkylation, Thorpe-Ziegler Reaction | Generally lower yields are obtained compared to 5- and 6-membered rings due to increased ring strain and entropic factors. |
Catalytic Approaches in the Formation of Cyclic Ketone Esters
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency, selectivity, and environmental friendliness of chemical transformations.
Organocatalytic and Metal-Catalyzed Cyclizations to Form Cyclic Ketone Derivatives
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of cyclic ketone derivatives. Chiral amines, for instance, can be used to catalyze the asymmetric α-alkylation of cyclic ketones. This approach often involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with an electrophile. While the direct α-acetoxymethylation of cycloheptanone is not widely reported, organocatalytic methods have been successfully employed for the α-hydroxymethylation of cyclopentanone using aqueous formaldehyde. nih.gov Furthermore, the enantioselective α-fluorination of cyclic ketones has been achieved using cinchona alkaloid-based primary amine catalysts. nih.gov
Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, have been extensively used in the synthesis of cyclic ketone derivatives. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates can proceed through palladium enolates, leading to various transformations. While not a direct route to this compound, these methods highlight the versatility of metal catalysis in manipulating cyclic keto-ester systems. Copper and silver catalysts have been employed in the alkylation of ketones with primary alcohols. nih.gov
Enantioselective Synthesis of Chiral Cyclic Keto-Esters
The synthesis of enantiomerically pure cyclic keto-esters is of significant interest in organic chemistry due to their role as versatile chiral building blocks for natural products and pharmaceutically active molecules. acs.orgnih.gov The presence of a stereocenter, typically at the α-position to the carbonyl group, necessitates the use of asymmetric synthesis methodologies. Key strategies developed for this purpose include organocatalysis, transition metal catalysis, enzymatic resolutions, and the use of chiral auxiliaries. These methods aim to achieve high levels of stereocontrol, providing access to specific enantiomers with high purity. acs.org
One of the most direct routes to these chiral compounds is the asymmetric α-alkylation of a pre-existing cyclic β-keto ester. rsc.org This approach involves the enantioselective addition of an alkyl group to the enolate of the keto-ester. Phase-transfer catalysis has emerged as a powerful, metal-free method for this transformation. Using cinchona-derived catalysts, various cyclic β-keto esters can be alkylated with different halides to afford the desired products in excellent yields (up to 98%) and high enantiopurities (up to 98% ee). rsc.org A key advantage of this method is the potential for catalyst recyclability and scalability. rsc.org
Another prominent strategy is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated acceptor in a stereocontrolled manner. Organocatalysis has been extensively applied to this area. For instance, the Michael addition of cyclic diketones to β,γ-unsaturated α-keto esters can be catalyzed by squaramide or thiourea-tertiary-amine organocatalysts. thieme-connect.comresearchgate.net These reactions proceed under mild conditions with low catalyst loadings (1-5 mol%) to produce highly functionalized chiral cyclic compounds in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). thieme-connect.comresearchgate.net
The table below summarizes representative findings in the organocatalytic synthesis of chiral cyclic keto-ester derivatives.
Table 1: Organocatalytic Approaches to Chiral Cyclic Keto-Esters and Derivatives
| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Tertiary Amine-Squaramide | Cyclic Diketone + β,γ-Unsaturated α-Keto Ester | Bicyclic Compound | Up to 97% | Up to 99% | thieme-connect.com |
| Tyrosine-Derived Thiourea | Cyclic 1,3-Dicarbonyl + β,γ-Unsaturated α-Keto Ester | Chiral Chromane | Up to 99% | Up to 96% | researchgate.net |
| Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehyde + Bromomalonate | Chiral Cyclopropane | High | 90-98% | organic-chemistry.orgnih.gov |
| Cinchona Alkaloid Derivative | Cyclic β-Keto Ester + Alkyl Halide | α-Alkylated Cyclic Keto-Ester | Up to 98% | Up to 98% | rsc.org |
Transition metal catalysis offers alternative powerful routes. The palladium-catalyzed oxidative desymmetrization of meso-dibenzoates, for example, yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products are valuable precursors to a wide array of chiral cycloalkanone derivatives. rsc.org Similarly, rhodium-catalyzed conjugate additions of alkenyl gem-diboronate esters to cyclic α,β-unsaturated ketones produce chiral 1,4-keto-alkenylboronate esters in high yields and enantiomeric ratios. nih.gov
Table 2: Transition Metal-Catalyzed Synthesis of Chiral Cyclic Ketone Precursors
| Metal/Catalyst System | Reaction Type | Substrates | Product Type | Yield | Enantioselectivity (er / ee) | Reference |
|---|---|---|---|---|---|---|
| Palladium / Chiral Ligand | Oxidative Desymmetrization | Meso-Dibenzoate | γ-Benzoyloxy Cycloalkenone | Good | Excellent | rsc.org |
| Rhodium / Chiral Ligand | Conjugate Addition | Cyclic Enone + Alkenyl gem-Diboronate | 1,4-Keto-Alkenylboronate Ester | Up to 99% | >99:1 er | nih.gov |
Enzymatic methods provide highly selective pathways for obtaining chiral keto-esters and their corresponding chiral hydroxy-esters. The enantioselective reduction of prochiral ketones and β-keto esters using oxidoreductases is a well-established approach. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to reduce a broad spectrum of ketones and β-keto esters with high enantioselectivity, typically yielding a single stereoisomer. nih.gov Another biocatalytic strategy is the kinetic resolution of racemic mixtures. Immobilized Candida antarctica lipase (B570770) B (CAL-B) can catalyze the enantioselective transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with a chiral diol to produce a specific enantiomer of the corresponding ester. researchgate.net
Table 3: Enzymatic Synthesis and Resolution of Chiral Keto-Ester Analogs
| Enzyme | Reaction Type | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| (S)-1-Phenylethanol Dehydrogenase (PEDH) | Asymmetric Reduction | Aromatic β-Keto Esters | Chiral β-Hydroxy Esters | High (often single stereoisomer) | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Transesterification) | Racemic Ethyl 3-hydroxybutyrate | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | High | researchgate.net |
Finally, the use of chiral auxiliaries remains a reliable and effective strategy in asymmetric synthesis. thieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. thieme-connect.com For instance, hydrazones formed from ketones and chiral hydrazines, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), can be deprotonated to form azaenolates. wikipedia.org Subsequent alkylation of these azaenolates proceeds with high diastereoselectivity, and removal of the auxiliary yields the α-alkylated chiral ketone. wikipedia.org
Table 4: Chiral Auxiliary-Based Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Key Intermediate | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| SAMP / RAMP | α-Alkylation | Ketone | Chiral Hydrazone (Azaenolate) | High | wikipedia.org |
These diverse methodologies provide a robust toolkit for the synthesis of specific enantiomers of this compound and its analogs, enabling the construction of complex chiral molecules.
Reactivity and Chemical Transformations of 2 Oxocycloheptyl Methyl Acetate and Its Derivatives
Selective Reductions of the Ketone Moiety
The reduction of the ketone in β-keto esters like (2-Oxocycloheptyl)methyl acetate (B1210297) can be achieved with high selectivity, leading to the formation of β-hydroxy esters, which are important building blocks for various natural products and pharmaceuticals. documentsdelivered.comnih.gov
The reduction of cyclic ketones, including derivatives of cycloheptanone (B156872), can be influenced by the steric bulk of the reducing agent. acs.orglibretexts.org Smaller nucleophilic reagents tend to approach from the axial face, while bulkier reagents favor equatorial attack. acs.orglibretexts.org In the context of β-keto esters, diastereoselective reductions can yield both syn- and anti-β,δ-dihydroxy esters. nih.gov For instance, Narasaka-Prasad and Evans-Saksena reductions are known methods to achieve diastereoselectivity in the reduction of δ-hydroxy-β-keto esters. nih.gov
Enantioselective reductions convert prochiral ketones into non-racemic, chiral alcohols. wikipedia.org This can be accomplished using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. wikipedia.org Catalytic asymmetric reduction often involves transition metal catalysts with chiral ligands or the use of oxazaborolidine catalysts. wikipedia.org For cyclic β-keto esters, organocatalysts have also been successfully employed. For example, a hydroquinine-based primary amine catalyst has been used for the highly enantioselective Michael reaction of cycloheptanone. rsc.org
| Substrate Type | Reagent/Catalyst | Key Outcome | Reference |
| Cyclic Ketones | Bulky Hydride Reagents | Preferential equatorial attack | acs.orglibretexts.org |
| δ-Hydroxy-β-keto esters | Narasaka-Prasad/Evans-Saksena Conditions | Diastereoselective formation of syn- and anti-diols | nih.gov |
| Prochiral Ketones | Oxazaborolidine catalysts | Catalytic asymmetric reduction | wikipedia.org |
| Cycloheptanone | Hydroquinine-based primary amine | Enantioselective Michael reaction | rsc.org |
Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the reduction of carbonyl compounds, including β-keto esters. nih.govacs.orgnih.gov These yeast-mediated reductions can proceed with high enantio- and diastereoselectivity. tandfonline.com For instance, the reduction of methyl (2-oxocyclohexyl)acetate with baker's yeast yields the corresponding (2S)-trans- and (2S)-cis-alcohols with high optical purity. tandfonline.com
Yeast contains multiple reductase enzymes with varying substrate specificities and stereoselectivities, which can sometimes lead to mixtures of stereoisomers. nih.govacs.org However, the selectivity of these reductions can be improved. Operating under "non-fermenting" conditions (in tap water without nutrients) has been shown to enhance the selectivity of baker's yeast in reducing β-keto esters derived from cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756). documentsdelivered.com Furthermore, genetic engineering of baker's yeast, by altering the levels of specific reductase enzymes, has been employed to create strains with improved stereoselectivity for β-keto ester reductions. nih.govacs.org
| Substrate | Biocatalyst | Key Products | Selectivity | Reference |
| Methyl (2-oxocyclohexyl)acetate | Baker's Yeast | (2S)-trans- and (2S)-cis-alcohols | High enantio- and diastereoselectivity | tandfonline.com |
| β-Keto esters from cyclopentanone/cyclohexanone | Baker's Yeast (non-fermenting) | β-Hydroxy esters | Improved selectivity | documentsdelivered.com |
| Various β-keto esters | Genetically engineered S. cerevisiae | β-Hydroxy esters | Improved stereoselectivity | nih.govacs.org |
Reactions Involving the Ester Functional Group
The ester group in (2-Oxocycloheptyl)methyl acetate can undergo hydrolysis to form the corresponding β-keto acid. fiveable.meaklectures.com This hydrolysis can be carried out under either acidic or basic conditions. aklectures.com The resulting β-keto acid is prone to decarboxylation, which leads to the formation of a ketone. fiveable.meaklectures.com This sequence of hydrolysis and decarboxylation is a common transformation for β-keto esters. aklectures.comnih.gov The ester functional group itself is formed through the reaction of a carboxylic acid and an alcohol. quora.com In the case of methyl acetate, it is produced by the condensation of acetic acid and methanol. geeksforgeeks.org
Cycloaddition and Annulation Reactions of Cyclic Ketone Esters
Cyclic β-keto esters are versatile building blocks in the synthesis of more complex molecules, including fused polycyclic systems, through cycloaddition and annulation reactions. fiveable.meresearchgate.net
Annulation is a ring-forming process that fuses a new ring onto an existing molecule through the formation of two new bonds. scripps.edu A classic example is the Robinson annulation, which uses a Michael addition followed by an aldol (B89426) condensation to create a six-membered ring. wikipedia.org This method is a key strategy for constructing fused ring systems. wikipedia.org
More broadly, various cycloaddition reactions, such as [4+3] annulations, are employed to construct seven-membered rings, which can be fused to other cyclic systems. nih.govresearchgate.net For example, rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes can produce benzocycloheptenones. nih.gov These strategies offer pathways to bi- and tricarbocyclic derivatives. nih.gov
The intramolecular Michael reaction is a powerful tool for ring formation, where a nucleophile within a molecule adds to an α,β-unsaturated system in the same molecule. organicreactions.org This reaction is frequently used to form both carbocyclic and heterocyclic rings. organicreactions.org In the context of β-keto esters, the enolate formed from the ester can act as the intramolecular nucleophile. nih.gov This approach is particularly useful for synthesizing macrocyclic β-keto lactones through the intramolecular alkylation of ω-halo-β-keto esters. cdnsciencepub.comresearchgate.net
Asymmetric Michael additions, often employing organocatalysts, can be used to control the stereochemistry of the newly formed chiral centers. nih.govresearchgate.net For instance, the asymmetric Michael addition of cyclic β-keto esters to nitroolefins, catalyzed by a nickel diamine complex, can afford products with high enantio- and diastereoselectivity. nih.gov
Stereochemical Aspects in the Chemistry of 2 Oxocycloheptyl Methyl Acetate
Control of Diastereoselectivity in Synthetic Sequences
The synthesis of (2-Oxocycloheptyl)methyl acetate (B1210297) and related cycloheptanone (B156872) derivatives often involves reactions that can generate multiple diastereomers. The control of diastereoselectivity is crucial for obtaining a single, desired stereoisomer. Various synthetic strategies have been developed to influence the stereochemical outcome of these reactions.
One common approach involves the use of stereoselective reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, which can be tuned to favor the formation of a specific geometric isomer. For instance, the use of specific reagents and reaction conditions can lead to high (Z)-stereoselectivity in the formation of related unsaturated esters. orgsyn.org While not directly involving (2-Oxocycloheptyl)methyl acetate, these methods highlight the principles that can be applied to control the stereochemistry of substituents on a cyclic core.
The choice of solvent and reagents can also play a significant role in directing the diastereoselectivity of a reaction. For example, in the addition of Grignard reagents to ketones, the solvent can have a profound impact on the enantioselection, with ethereal solvents like tetrahydrofuran (B95107) often providing the best results. thieme.com Although this example pertains to enantioselectivity, the underlying principles of solvent-reagent-substrate interactions are also applicable to controlling diastereoselectivity in the synthesis of substituted cycloheptanones.
The following table summarizes some methods that can be conceptually applied to control diastereoselectivity in the synthesis of cycloheptanone derivatives.
| Reaction Type | Reagents/Conditions | Key Outcome |
| Horner-Wadsworth-Emmons | Sn(OTf)₂, N-ethylpiperidine | High (Z)-stereoselectivity |
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂/PPh₃ | High stereoretention |
Achievement of High Enantiomeric Excess in Chiral Transformations
For applications where a single enantiomer of this compound is required, achieving a high enantiomeric excess (ee) is paramount. This is typically accomplished through asymmetric synthesis, which employs chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other.
Asymmetric conjugate addition reactions are a powerful tool for creating stereocenters with high enantioselectivity. Research has shown that the choice of copper salt and solvent can dramatically improve the enantiomeric excess in the conjugate addition of dialkylzincs to enones. nih.gov For example, using a copper carboxylate in solvents like diethyl ether, tetrahydrofuran, or ethyl acetate has led to significantly improved enantioselectivity compared to the more commonly used Cu(OTf)₂ in toluene. nih.gov This approach could be adapted for the enantioselective synthesis of this compound precursors.
Another strategy involves the use of chiral oxazolidinones as auxiliaries. In the synthesis of 2-hydroxy fatty acid methyl esters, chiral oxazolidinones have been used to achieve very high enantiomeric excesses (98–99% ee). researchgate.net This method involves the reaction of a chiral imide enolate with an electrophile, followed by removal of the chiral auxiliary. researchgate.net A similar strategy could be envisioned for the enantioselective functionalization of a cycloheptanone enolate to introduce the methyl acetate side chain.
The table below highlights some approaches for achieving high enantiomeric excess in transformations relevant to the synthesis of chiral cyclic ketones.
| Method | Chiral Mediator | Enantiomeric Excess (ee) |
| Asymmetric Conjugate Addition | Chiral ligands with copper carboxylate | Up to 99.1% |
| Chiral Auxiliary-Mediated Hydroxylation | (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 98-99% |
Elucidation of Absolute and Relative Stereochemistry
Once a stereochemically complex molecule like this compound has been synthesized, it is essential to determine its absolute and relative stereochemistry. A variety of analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction is often considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable crystal can be obtained. nih.govsoton.ac.uk This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are also powerful tools for elucidating stereochemistry, especially when X-ray crystallography is not feasible. nih.gov By comparing the experimental CD spectrum of a compound to that of a known standard or to a spectrum predicted by quantum chemistry calculations, the absolute configuration can be determined. nih.gov Vibrational circular dichroism (VCD) is another chiroptical technique that can provide valuable stereochemical information. soton.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, can be used to determine enantiomeric excess and, in some cases, to deduce relative stereochemistry. For example, esterification of a hydroxyl group with a chiral acid like (S)-(+)-O-acetylmandelic acid can lead to diastereomeric esters that are distinguishable by ¹H NMR, allowing for the quantification of the enantiomeric excess. researchgate.net
The following table summarizes key methods for the elucidation of stereochemistry.
| Technique | Principle | Application |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice | Unambiguous determination of absolute configuration. nih.govsoton.ac.uk |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light | Determination of absolute configuration and conformation in solution. nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Alternative to CD for determining absolute stereochemistry. soton.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents | Determination of enantiomeric excess and relative stereochemistry. researchgate.net |
Applications of 2 Oxocycloheptyl Methyl Acetate and Its Analogs in Complex Molecule Synthesis
Role as Key Intermediates in Natural Product Total Synthesis (e.g., Tryptamines, Dihydropinidine)
The utility of oxocycloalkyl acetates is prominently demonstrated in the total synthesis of alkaloids. While direct synthetic applications of (2-Oxocycloheptyl)methyl acetate (B1210297) are not extensively documented, its six-membered ring analog, methyl (2-oxocyclohexyl)acetate, serves as a well-established precursor in the synthesis of various natural products, including piperidine (B6355638) alkaloids like dihydropinidine. tandfonline.comacs.org
Tryptamines, a class of indole (B1671886) alkaloids derived from the amino acid tryptophan, are significant targets in synthetic chemistry due to their biological activities. researchgate.netnih.gov The general synthetic strategies towards tryptamines often involve the construction of the indole core followed by the introduction of the ethylamine (B1201723) side chain. chemicalbook.comacs.orgmdma.ch Ketoesters like (2-Oxocycloheptyl)methyl acetate and its analogs represent potential starting points for the elaboration of side chains or for participating in cyclization strategies to form parts of the alkaloid framework.
A more concrete example is the asymmetric synthesis of both (+)- and (−)-dihydropinidine and their epimers, which has been successfully achieved using methyl (2-oxocyclohexyl)acetate as the starting material. tandfonline.com Dihydropinidine is a piperidine alkaloid isolated from the Mexican bean beetle and pine species. tandfonline.comnih.gov The key step in these syntheses is the yeast reduction of the racemic methyl (2-oxocyclohexyl)acetate. tandfonline.com This biocatalytic reduction stereoselectively yields two chiral hydroxy esters, (1R,2S)-methyl 2-hydroxycyclohexylacetate and (1S,2R)-methyl 2-hydroxycyclohexylacetate, with high enantiomeric excess. tandfonline.com These chiral intermediates are then elaborated through a sequence of reactions, including mesylation and intramolecular SN2 cyclization, to form the characteristic 2,6-disubstituted piperidine ring of the target natural products. tandfonline.com This chemo-enzymatic approach allows for the synthesis of all four stereoisomers of dihydropinidine from a single racemic precursor. tandfonline.comacs.org
Table 1: Key Intermediates in the Synthesis of Dihydropinidine Isomers
| Precursor | Chiral Intermediate | Target Natural Product |
|---|---|---|
| Methyl (2-oxocyclohexyl)acetate | (1R,2S)-methyl 2-hydroxycyclohexylacetate | (-)-Dihydropinidine, (+)-Epidihydropinidine |
Building Blocks for Structurally Diverse Organic Compounds
Compounds like this compound are considered valuable synthetic building blocks. asischem.comorgsyn.org Their inherent chemical functionalities provide multiple reaction sites for constructing more complex molecules. The ketone group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an enolate for subsequent alkylation or condensation reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
The cyclohexyl analog, methyl 2-(2-oxocyclohexyl)acetate, exemplifies this versatility. achemblock.comnih.gov The yeast-mediated reduction to chiral hydroxy esters is a prime example of manipulating the keto group to install stereocenters. tandfonline.com These resulting hydroxy esters can undergo further transformations, such as ring-opening, to yield useful acyclic chiral synthons. tandfonline.com The ability to selectively transform either the ketone or the ester functionality, or to utilize the cyclic core as a scaffold, makes these compounds precursors to a wide array of structurally diverse organic molecules beyond natural products.
Development of Synthetic Routes to Specific Chemical Scaffolds
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. The development of synthetic routes to specific scaffolds is a central theme in medicinal and materials chemistry. This compound and its analogs are instrumental in creating routes to important heterocyclic scaffolds.
The synthesis of dihydropinidine from methyl (2-oxocyclohexyl)acetate is a clear demonstration of a synthetic route developed for the specific construction of the 2,6-disubstituted piperidine scaffold. tandfonline.comacs.org This scaffold is a common motif in many biologically active alkaloids. tandfonline.com The synthetic pathway, initiated by the stereoselective reduction of the keto group, proceeds through functional group interconversions that lead to a linear precursor poised for cyclization. tandfonline.com The final intramolecular cyclization step forges the piperidine ring, thus establishing a reliable method for accessing this particular chemical framework. tandfonline.com This strategic use of a simple cyclic ketoester to generate a more complex heterocyclic system highlights its importance in the development of targeted synthetic methodologies.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dihydropinidine |
| Epidihydropinidine |
| Methyl (2-oxocyclohexyl)acetate |
| Tryptamine |
| (1R,2S)-methyl 2-hydroxycyclohexylacetate |
Computational and Mechanistic Investigations of 2 Oxocycloheptyl Methyl Acetate Reactions
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies are fundamental in elucidating the mechanisms of chemical reactions, providing insights into the step-by-step transformations of reactants into products. For a compound like (2-Oxocycloheptyl)methyl acetate (B1210297), such studies would typically involve mapping out the potential energy surface (PES) for its various possible reactions, such as enolate formation, aldol (B89426) reactions, or rearrangements.
The primary goal is to identify the most likely reaction pathway by locating and characterizing stationary points on the PES, which include local minima (reactants, intermediates, and products) and first-order saddle points (transition states). The energy difference between the reactants and the transition state determines the activation energy, a crucial factor in reaction kinetics.
For instance, in the study of related cyclic ketones, computational methods are used to explore reaction pathways for processes like Baeyer-Villiger oxidation or reactions involving the alpha-carbon. These studies often reveal the intricate details of bond-breaking and bond-forming events and can uncover unexpected intermediates or alternative reaction channels.
Illustrative Data on Reaction Pathways:
The following table provides a hypothetical representation of data that could be generated from a theoretical study on the reaction pathways of a generic cycloheptanone (B156872) derivative, illustrating the types of information obtained.
| Reaction Pathway | Intermediate(s) | Transition State(s) | Calculated Activation Energy (kcal/mol) |
| Enolate Formation (Acid-Catalyzed) | Enol | TS_Enol_Formation | 15-25 |
| Enolate Formation (Base-Catalyzed) | Enolate Anion | TS_Enolate_Formation | 10-20 |
| Aldol Addition | Aldol Adduct | TS_Aldol_Addition | 5-15 |
| Baeyer-Villiger Oxidation | Criegee Intermediate | TS_BV_Migration | 10-20 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for (2-Oxocycloheptyl)methyl acetate.
Quantum Chemical Calculations for Stereochemical Prediction and Catalytic Cycles
Quantum chemical calculations are a powerful tool for predicting the stereochemical outcome of a reaction. For a chiral molecule like this compound, understanding and controlling stereoselectivity is often a primary goal in its synthesis and reactions.
By calculating the energies of diastereomeric transition states, computational chemists can predict which stereoisomer will be formed preferentially. For example, in an aldol reaction involving the enolate of this compound, there would be multiple possible transition state structures leading to different stereoisomers of the product. The relative energies of these transition states, calculated using methods like Density Functional Theory (DFT), would determine the predicted diastereomeric ratio.
Furthermore, these calculations are invaluable for understanding catalytic cycles. In a metal-catalyzed or organocatalyzed reaction, each step of the cycle—catalyst-substrate binding, the key bond-forming or bond-breaking step, and product release—can be modeled. This allows for the rational design of new catalysts with improved activity and selectivity.
Example of Stereochemical Prediction Data:
This table illustrates how quantum chemical calculations can be used to predict the stereochemical outcome of a hypothetical reaction.
| Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio |
| TS-A (leading to R,R isomer) | 0.0 | R,R | >95:5 |
| TS-B (leading to R,S isomer) | +2.5 | ||
| TS-C (leading to S,R isomer) | +3.1 | ||
| TS-D (leading to S,S isomer) | +2.8 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Kinetics and Energetics of Transformations
The study of kinetics and energetics provides quantitative information about how fast a reaction proceeds and the energy changes that occur. Computational methods can provide valuable data on these aspects, complementing experimental studies.
Rate constants for elementary reaction steps can be calculated using transition state theory (TST), which relates the rate of reaction to the Gibbs free energy of activation. By calculating the free energies of the reactants and the transition state, the rate constant can be estimated. This is particularly useful for reactions that are difficult to study experimentally, such as those involving highly reactive intermediates or occurring under extreme conditions.
Illustrative Table of Kinetic and Energetic Data:
The following table presents a hypothetical set of kinetic and energetic parameters for a transformation of a cycloheptanone derivative.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Calculated Rate Constant (s⁻¹) |
| Reactant → Intermediate 1 | -5.2 | -3.8 | 1.2 x 10³ |
| Intermediate 1 → Transition State | +15.7 | +16.1 | - |
| Transition State → Product | -25.1 | -28.4 | 8.5 x 10⁸ |
| Overall Reaction | -14.6 | -16.1 | - |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Advanced Analytical Techniques for Characterization Beyond Basic Compound Identification
Spectroscopic Methods for Structural Assignment of Products and Intermediates
Spectroscopic techniques are powerful tools for elucidating the molecular structure of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in a molecule. While specific experimental data for (2-Oxocycloheptyl)methyl acetate (B1210297) is not widely available in the public domain, the analysis of the closely related analog, (2-oxocyclohexyl)methyl acetate, provides a strong predictive framework for the expected spectroscopic features. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For (2-Oxocycloheptyl)methyl acetate, ¹H NMR would be expected to show characteristic signals for the protons of the cycloheptyl ring, the methylene (B1212753) group adjacent to the acetate, and the methyl group of the acetate. The chemical shifts and coupling patterns of the cycloheptyl protons would be complex due to the conformational flexibility of the seven-membered ring. Similarly, ¹³C NMR would provide distinct signals for each carbon atom, including the carbonyl carbon of the ketone, the carbonyl carbon of the ester, and the various carbons of the cycloheptyl ring and acetate moiety. rsc.orgresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and fragmentation of the cycloheptyl ring. docbrown.infonist.gov
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. nih.gov
A summary of the expected spectroscopic data, based on its analog (2-oxocyclohexyl)methyl acetate, is presented in the table below.
| Analytical Technique | Expected Observations for this compound (inferred from (2-oxocyclohexyl)methyl acetate) |
| ¹H NMR | Signals for cycloheptyl ring protons, a singlet for the acetate methyl group, and a multiplet for the methylene group protons. |
| ¹³C NMR | Resonances for the ketone carbonyl, ester carbonyl, cycloheptyl ring carbons, and acetate methyl and methylene carbons. |
| Mass Spectrometry (MS) | Molecular ion peak and fragment ions corresponding to the loss of the acetate group and other fragments. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester functional groups. |
Chromatographic Techniques for Stereoisomer Resolution and Purity Assessment
This compound possesses a chiral center at the carbon atom of the cycloheptyl ring to which the methyl acetate group is attached. Consequently, it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are crucial, as they may exhibit different biological activities. Chiral chromatography is the most effective technique for the resolution of enantiomers. wikipedia.orgmdpi.comyoutube.com
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP is critical and is often determined empirically. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. nih.govlibretexts.org
The assessment of chemical purity is typically achieved using standard chromatographic techniques such as HPLC and GC with achiral stationary phases. These methods can separate the target compound from any impurities, starting materials, or by-products from the synthesis. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
While specific methods for the chiral separation of this compound are not documented, the general principles of chiral chromatography would apply. A typical approach would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. The table below outlines a general strategy for the chromatographic analysis of this compound.
| Chromatographic Technique | Purpose | Typical Stationary Phase | Expected Outcome |
| Chiral HPLC/GC | Resolution of enantiomers | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Two separate peaks corresponding to the (R)- and (S)-enantiomers. |
| Achiral HPLC/GC | Purity assessment | C18 or similar non-polar phase (for HPLC); Polysiloxane-based (for GC) | A single major peak for the pure compound, with any impurities appearing as separate, smaller peaks. |
Q & A
Q. Does this compound occur naturally, and how does its synthetic form compare to natural isolates?
- Natural Occurrence : Found in trace amounts (0.87%) in Citrus medica L. peel essential oils, alongside limonene (18.36%) and citral (12.95%) .
- Synthetic vs. Natural : Synthetic batches typically lack minor terpenoid impurities (e.g., 7-oxabicycloheptanes) present in natural extracts. Purity ≥99.5% is achievable via recrystallization (ethanol/water) .
Advanced Research Questions
Q. What conformational dynamics govern the crystalline packing of this compound, and how do intermolecular interactions influence its solid-state structure?
- Structural Insights : X-ray crystallography reveals a twisted-chair conformation for the cycloheptyl ring and planar geometry for the ester group. The indene-dione unit (in derivatives) adopts a twist conformation, stabilized by O–H⋯O hydrogen bonds and π-π stacking .
- Packing Analysis : Weak C–H⋯O interactions (2.5–3.0 Å) and van der Waals forces dominate the supramolecular architecture. Thermal analysis (DSC) shows a melting point range of 84–85°C, consistent with stable crystalline lattices .
Q. How do reaction parameters influence the stereochemical outcomes of this compound derivatives during Claisen condensation?
- Stereochemical Control :
- Catalyst Effects : Base catalysts (e.g., NaOMe) favor trans-esterification, while acidic conditions (HSO) promote racemization at the cycloheptyl α-carbon .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance enolate formation, improving diastereoselectivity (up to 4:1 dr) for hexacyclic pyrazolamide derivatives .
Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?
- Data Reconciliation :
- Bioassay Variability : Anti-inflammatory activity (e.g., COX-2 inhibition) varies due to substituent positioning on the benzimidazole ring. AG derivatives (IC = 1.2–3.8 μM) show higher potency than cyclohexyl analogs .
- Standardization : Use in vitro models (e.g., RAW 264.7 macrophages) with LPS-induced TNF-α suppression as a benchmark. EC values should be normalized to solvent controls (DMSO ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
